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Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840 Get Quote

An in-depth analysis of SB-649868 as a reference dual orexin receptor antagonist, with

comparisons to other prominent compounds in its class. This guide provides key performance

data, detailed experimental protocols, and visual representations of associated pathways and

workflows to support researchers in sleep-related drug discovery and development.

SB-649868 is a potent and selective dual orexin receptor antagonist (DORA) that has been

instrumental as a reference compound in the exploration of the orexin system's role in sleep

and wakefulness. Developed by GlaxoSmithKline, it competitively inhibits both orexin 1 (OX1R)

and orexin 2 (OX2R) receptors, which are key regulators of arousal. By blocking the wake-

promoting signals of orexin-A and orexin-B neuropeptides, SB-649868 and other DORAs

facilitate the transition to and maintenance of sleep. This guide provides a comparative

overview of SB-649868 against other well-characterized DORAs, offering a valuable resource

for researchers in the field.

In Vitro Pharmacological Profile: A Comparative
Overview
The following tables summarize the in vitro binding affinities and functional potencies of SB-
649868 and other key DORAs at the human orexin receptors. This data is essential for

understanding the relative potency and selectivity of these compounds.

Table 1: Comparative Orexin Receptor Binding Affinities (Ki values)
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Compound OX1R Ki (nM) OX2R Ki (nM)
Selectivity
(OX1R/OX2R)

SB-649868 ~0.4 (pKi 9.4)[1][2] ~0.3 (pKi 9.5)[1][2] ~1.3

Suvorexant 0.55 0.35 ~1.6

Lemborexant 6.1 2.6 ~2.3

Daridorexant 0.47[3] 0.93[3] ~0.5

Almorexant 1.3 0.17 ~7.6

Filorexant <3 <3 Not Specified

Table 2: Comparative Orexin Receptor Functional Antagonism (IC50/Kb values)

Compound OX1R IC50/Kb (nM) OX2R IC50/Kb (nM) Assay Type

SB-649868 pKb 9.67[1] pKb 9.64[1] IP1 Accumulation

Suvorexant appKb 0.7[4] appKb 1.0[4] Calcium Release

Lemborexant appKb 13[4] appKb 0.4[4] Calcium Release

Daridorexant 0.5[4] 0.8[4] Calcium Release

Almorexant 13 8 Calcium Transients

In Vivo Efficacy: Clinical Sleep Parameters
Clinical studies have evaluated the effects of SB-649868 and other DORAs on objective sleep

parameters in patients with insomnia. Polysomnography (PSG) is the gold standard for these

assessments.

Table 3: Comparative Effects on Polysomnography (PSG) Endpoints in Insomnia Patients
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Compound (Dose)

Change in Total
Sleep Time (TST)
from Placebo
(minutes)

Change in Wake
After Sleep Onset
(WASO) from
Placebo (minutes)

Change in Latency
to Persistent Sleep
(LPS) from Placebo
(minutes)

SB-649868 (10, 30,

60 mg)
+22.4 to +69.8

-18.4 to -29.0 (30, 60

mg)
-26.1 to -43.7

Suvorexant (10, 20,

40, 80 mg)

Dose-dependent

increase

Dose-dependent

decrease

Dose-dependent

decrease

Lemborexant (2.5, 5,

10 mg)

Significant

improvement

Significant

improvement

Significant

improvement

Daridorexant (25, 50

mg)

Significant

improvement

Significant

improvement

Significant

improvement

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in orexin receptor research, the

following diagrams have been generated.
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Orexin signaling pathway and the inhibitory action of SB-649868.
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A typical experimental workflow for the evaluation of orexin receptor antagonists.

Detailed Experimental Protocols
For researchers aiming to utilize SB-649868 as a reference compound, the following are

detailed methodologies for key experiments.

Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the orexin receptors.

Membrane Preparation:

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells

stably expressing either human OX1R or OX2R.
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Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2,

pH 7.4 with protease inhibitors).

Centrifuge the homogenate to pellet the cell membranes.

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine

protein concentration using a standard method (e.g., BCA assay).

Binding Reaction:

In a 96-well plate, add the cell membrane preparation.

Add a fixed concentration of a suitable radioligand (e.g., [3H]-SB-674042 for OX1R or

[3H]-EMPA for OX2R).

Add a range of concentrations of the unlabeled test compound (e.g., SB-649868).

To determine non-specific binding, a separate set of wells should contain the radioligand

and a high concentration of a known orexin receptor antagonist.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-

120 minutes).

Separation and Detection:

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester

to separate bound from free radioligand.

Wash the filters with ice-cold wash buffer.

Dry the filters and measure the radioactivity retained on each filter using a scintillation

counter.

Data Analysis:

Calculate the specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the orexin-induced

increase in intracellular calcium.

Cell Preparation:

Seed CHO or HEK293 cells stably expressing either OX1R or OX2R into black-walled,

clear-bottom 96- or 384-well plates and culture overnight.

On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-

4 AM or the FLIPR Calcium Assay Kit) in a buffer containing probenecid (to prevent dye

leakage) for approximately 1 hour at 37°C.[5]

Compound Addition and Signal Detection:

Prepare a plate containing various concentrations of the antagonist (e.g., SB-649868).

Prepare a separate plate with a fixed concentration of an orexin agonist (e.g., orexin-A) at

a concentration that elicits a submaximal response (e.g., EC80).

Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

Initiate fluorescence reading to establish a baseline.

Add the antagonist to the cells and incubate for a predetermined time.

Add the orexin agonist and continue to monitor the fluorescence signal over time. The

increase in fluorescence corresponds to an increase in intracellular calcium.
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Data Analysis:

The antagonist's effect is measured as the inhibition of the agonist-induced calcium

response.

Plot the percentage of inhibition against the log concentration of the antagonist to

generate a dose-response curve.

Determine the IC50 value, which represents the concentration of the antagonist that

causes 50% inhibition of the agonist response.

The apparent equilibrium dissociation constant (Kb) can be calculated using the Schild

equation for competitive antagonists.

Preclinical In Vivo Sleep Studies in Rodents
These studies assess the sleep-promoting effects of a compound in an animal model.

Animal Preparation and Surgery:

Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J).

Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG)

recording under anesthesia. EEG electrodes are typically placed over the cortex, and

EMG electrodes in the nuchal muscles.

Allow animals to recover for at least one week.

Experimental Design and Dosing:

Habituate the animals to the recording chambers and cables.

Employ a crossover design where each animal receives the vehicle and different doses of

the test compound (e.g., SB-649868) on separate days, with a washout period in between.

Administer the compound orally (p.o.) or intraperitoneally (i.p.) at the beginning of the

animals' active phase (dark period for nocturnal rodents).
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Sleep Recording and Analysis:

Record EEG and EMG signals continuously for a defined period (e.g., 6-8 hours) post-

dosing.

Score the recordings in epochs (e.g., 10 seconds) into wakefulness, non-rapid eye

movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and

EMG patterns.

Analyze key sleep parameters, including total sleep time (TST), wake after sleep onset

(WASO), latency to persistent sleep (LPS), and the duration and number of bouts of each

sleep stage.

Clinical Polysomnography (PSG) in Humans
PSG is the standard method for objectively measuring sleep in clinical trials for insomnia.

Participant Selection and Preparation:

Recruit participants who meet the diagnostic criteria for insomnia (e.g., DSM-5).

Participants undergo a screening period to establish baseline sleep patterns.

On the night of the study, participants arrive at the sleep laboratory in the evening.

Electrodes are attached to the scalp (EEG), face (EOG for eye movements, EMG for chin

muscle tone), and legs (EMG for limb movements). Respiratory effort, airflow, and oxygen

saturation are also monitored.[6][7]

Study Protocol:

The study is typically a randomized, double-blind, placebo-controlled crossover or parallel-

group design.

Participants receive the investigational drug (e.g., SB-649868) or a placebo at a specified

time before "lights out".

Physiological signals are recorded continuously throughout the night (typically 8 hours).[8]
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Data Scoring and Analysis:

The PSG recordings are scored in 30-second epochs by trained technicians according to

standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).

The primary endpoints typically include TST, WASO, and LPS. Secondary endpoints may

include sleep efficiency, time spent in different sleep stages (N1, N2, N3/slow-wave sleep,

REM), and latency to REM sleep.

Statistical analyses are performed to compare the effects of the drug to placebo on these

sleep parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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